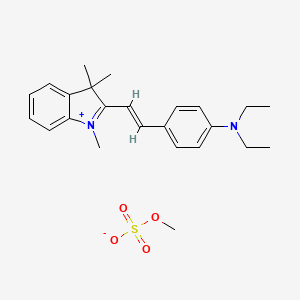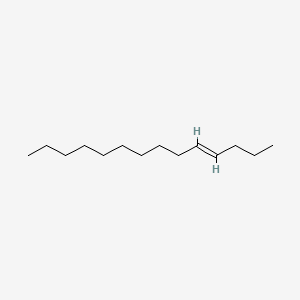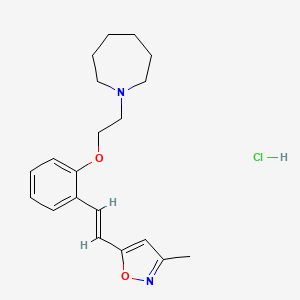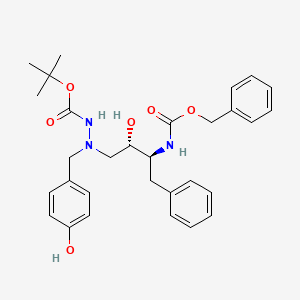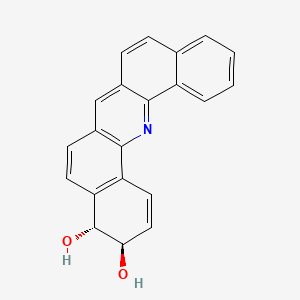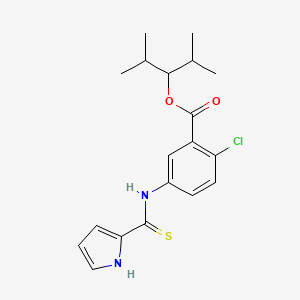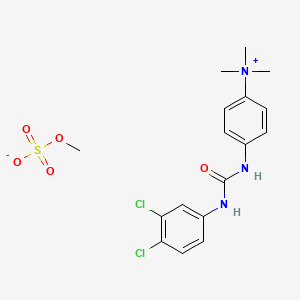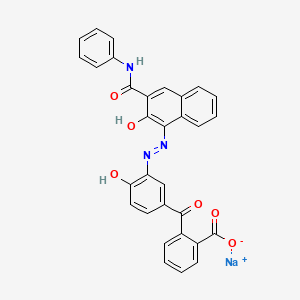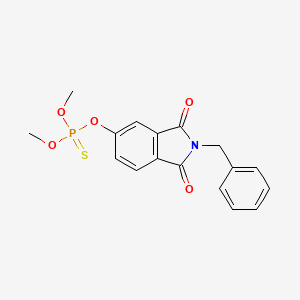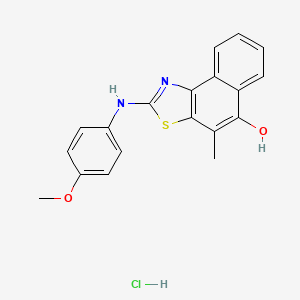
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride typically involves the formation of the thiazole ring followed by the introduction of the naphtho and methoxyphenyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the naphtho and methoxyphenyl groups via substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Various catalysts can be used to facilitate the reactions, including transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different naphthoquinone derivatives, while reduction may produce various reduced thiazole compounds.
Scientific Research Applications
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in various industrial processes, including the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol: Another thiazole derivative with similar structural features.
Thiazole-4-carboxylic acid: A thiazole compound with different functional groups.
Uniqueness
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
81466-83-3 |
|---|---|
Molecular Formula |
C19H17ClN2O2S |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-4-methylbenzo[e][1,3]benzothiazol-5-ol;hydrochloride |
InChI |
InChI=1S/C19H16N2O2S.ClH/c1-11-17(22)15-6-4-3-5-14(15)16-18(11)24-19(21-16)20-12-7-9-13(23-2)10-8-12;/h3-10,22H,1-2H3,(H,20,21);1H |
InChI Key |
KWCOIIDUTYRUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NC4=CC=C(C=C4)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


